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Compound of Interest

Compound Name: 3-Fluoro-5-nitrotoluene

Cat. No.: B1316701 Get Quote

Introduction

3-Fluoro-5-nitrotoluene is a substituted aromatic compound of interest in various chemical

research and development sectors, including pharmaceuticals and materials science. Its

specific substitution pattern—a fluorine atom and a nitro group meta to a methyl group—gives

rise to a unique electronic and structural profile. This guide provides a detailed overview of the

expected spectroscopic characteristics of 3-Fluoro-5-nitrotoluene, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited

availability of public experimental data for this specific isomer, this document presents

predicted data based on established principles of spectroscopy and data from analogous

compounds. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-Fluoro-5-
nitrotoluene. These predictions are based on the analysis of its chemical structure and

comparison with data from similar fluorinated and nitrated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Fluoro-5-nitrotoluene
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~2.5 - 2.6 Singlet (s) N/A Methyl protons (-CH₃)

~7.6 - 7.8
Doublet of triplets (dt)

or Multiplet (m)

J(H-F) ≈ 8-10 Hz, J(H-

H) ≈ 2-3 Hz

Aromatic proton ortho

to nitro group

~7.4 - 7.6
Doublet of triplets (dt)

or Multiplet (m)

J(H-F) ≈ 8-10 Hz, J(H-

H) ≈ 2-3 Hz

Aromatic proton ortho

to fluorine

~7.2 - 7.4
Triplet (t) or Multiplet

(m)
J(H-H) ≈ 2-3 Hz

Aromatic proton

between fluorine and

nitro group

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Fluoro-5-nitrotoluene

Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Assignment

~20 - 22 N/A Methyl carbon (-CH₃)

~115 - 120 ¹J(C-F) ≈ 240-260 Hz
Carbon attached to Fluorine

(C-F)

~120 - 125 ²J(C-F) ≈ 20-25 Hz Carbon ortho to Fluorine

~130 - 135 ³J(C-F) ≈ 5-10 Hz Carbon meta to Fluorine

~140 - 145 N/A
Carbon attached to Methyl

group

~148 - 152 N/A
Carbon attached to Nitro group

(C-NO₂)

~160 - 165 N/A Aromatic carbons

Table 3: Predicted Infrared (IR) Spectroscopy Data for 3-Fluoro-5-nitrotoluene
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Methyl C-H stretch

1530 - 1500 Strong Asymmetric NO₂ stretch[1][2]

1355 - 1335 Strong Symmetric NO₂ stretch[1][2]

1600, 1475 Medium-Strong Aromatic C=C bending

1280 - 1200 Strong C-F stretch

900 - 690 Medium-Strong
Aromatic C-H out-of-plane

bending

Table 4: Predicted Mass Spectrometry (MS) Data for 3-Fluoro-5-nitrotoluene

m/z Relative Intensity Assignment

155 High Molecular ion [M]⁺

139 Medium [M - O]⁺

125 Medium [M - NO]⁺

109 High [M - NO₂]⁺

96 Medium [M - NO₂ - CH₃]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are

generalized protocols and may require optimization for specific instrumentation and sample

characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-5-nitrotoluene in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the

solubility of the compound and the desired chemical shift referencing. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Acquisition time: 2-3 seconds.

Relaxation delay: 1-2 seconds.

Number of scans: 16-64, depending on sample concentration.

Spectral width: 0-12 ppm.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

Spectral width: 0-200 ppm.

2. Infrared (IR) Spectroscopy
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Sample Preparation:

Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent

pellet using a hydraulic press.

Solution Phase: Dissolve the sample in a suitable solvent that has minimal IR absorption

in the regions of interest (e.g., CCl₄, CS₂). Use a liquid cell with appropriate window

material (e.g., NaCl, KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the pure KBr pellet or the solvent should be recorded and

subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

Sample Introduction:

Direct Infusion: For pure compounds, dissolve a small amount in a suitable volatile solvent

(e.g., methanol, acetonitrile) and infuse directly into the ion source.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, dissolve the

sample in a volatile solvent and inject it onto a GC column for separation before

introduction into the mass spectrometer.

Ionization Method:

Electron Ionization (EI): This is a common technique for generating fragment ions and

providing structural information.[3] The electron energy is typically set to 70 eV.
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Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.

Parameters:

Mass range: Scan from m/z 40 to 300.

Ion source temperature: 200-250 °C.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or

uncharacterized compound like 3-Fluoro-5-nitrotoluene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1316701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1316701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation and Structure Elucidation

Synthesis of
3-Fluoro-5-nitrotoluene

Purification
(e.g., Chromatography, Recrystallization)

Purity Assessment
(e.g., TLC, HPLC)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Analyze NMR Spectra
- Chemical Shifts

- Coupling Constants
- Integration

Analyze IR Spectrum
- Functional Group Identification

Analyze Mass Spectrum
- Molecular Ion Peak

- Fragmentation Pattern

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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